2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a nucleoside analog characterized by a triazine-dione core fused to a modified tetrahydrofuran (sugar) moiety. The compound’s stereochemistry (2R,3R,4R,5R) in the tetrahydrofuran ring and the presence of hydroxyl and hydroxymethyl groups suggest structural similarities to ribonucleosides, which may confer bioactivity as a nucleic acid mimic or enzyme inhibitor .
Properties
IUPAC Name |
2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5+,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXSYVWAUAUWLD-VYNVVFCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative that exhibits significant biological activity. This article explores its biological properties, particularly its potential as an antiviral agent and its structure-activity relationship (SAR).
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 136997-64-3
- Molecular Formula : C12H14N4O6
- Molecular Weight : 298.26 g/mol
Antiviral Properties
Recent studies have indicated that triazine derivatives possess promising antiviral properties. The compound in focus has demonstrated activity against various viral strains. For instance:
- Mechanism of Action : The compound's antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis.
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:
- Hydroxyl Groups : The presence of hydroxyl groups on the tetrahydrofuran ring enhances solubility and bioavailability.
- Triazine Ring Modifications : Alterations in the triazine moiety can lead to increased potency against specific viral targets.
In Vitro Studies
In vitro assays have shown that the compound exhibits significant antiviral activity:
Mechanistic Insights
Research indicates that the compound may exert its effects through:
- Inhibition of Viral Proteins : Compounds similar in structure have been shown to inhibit key viral proteins necessary for replication.
- Cellular Pathways : The interaction with cellular pathways involved in immune response modulation has also been observed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Insights :
Sugar Moiety Modifications: The dihydroxy and hydroxymethyl groups in the target compound may improve water solubility compared to fluorinated analogs (e.g., CAS 908129-24-8), though fluorine substitution often enhances bioavailability and resistance to enzymatic degradation .
Bioactivity :
- Simple triazine-diones (e.g., 6-azauracil) exhibit broad-spectrum activity but lack the sugar moiety required for cellular uptake via nucleoside transporters . The target compound’s sugar modification may address this limitation.
- Fluorinated analogs () show promise in preclinical studies for improved target binding and reduced off-target effects compared to hydroxyl-rich derivatives .
Synthetic Complexity: The synthesis of the target compound likely involves stereoselective glycosylation to attach the triazine-dione to the tetrahydrofuran ring, a process paralleled in for pyrimidine derivatives . Thiazino-oxazine derivatives () employ cyclization strategies distinct from nucleoside analogs, emphasizing divergent therapeutic applications .
Research Findings and Data
Physicochemical Properties :
- Solubility : Hydroxyl groups in the tetrahydrofuran ring suggest moderate water solubility, though exact data are unavailable. Fluorinated analogs (e.g., CAS 908129-24-8) are typically more lipophilic .
- Stability : The absence of labile protecting groups (e.g., acetoxymethyl in ) may enhance stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
